![molecular formula C21H21BrN2O2S B2596389 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate CAS No. 851126-96-0](/img/structure/B2596389.png)
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a phenylthio group and a tert-butyl group. It also has a bromobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring would contribute to the compound’s aromaticity, while the phenylthio and tert-butyl groups would likely affect the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromobenzoate group might make the compound relatively heavy and polar, while the tert-butyl group could potentially increase its hydrophobicity .Scientific Research Applications
Structural Analysis and Hydrogen-Bonding
Hydrogen-Bonded Supramolecular Structures : Research reveals insights into hydrogen-bonded supramolecular structures of similar pyrazole compounds. For example, 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole shows hydrogen-bonded chains and sheets with different architectures (Castillo, Abonía, Cobo, & Glidewell, 2009).
Hydrogen-Bonding Patterns : Hydrogen-bonded chains and tetramolecular aggregates have been observed in various substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, illustrating complex molecular interactions (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Synthesis and Characterization
Synthetic Methodologies : A study on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate demonstrates the importance of specific synthetic routes in producing related pyrazole compounds (Zhang et al., 2022).
Structural Characterization and NLO Studies : Research on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlights the importance of spectroscopic characterization and theoretical studies, especially in understanding nonlinear optical properties (Tamer et al., 2016).
Chemical Reactivity and Applications
Reactivity Studies : Investigations into the reactivity of similar pyrazole compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, offer valuable insights into their potential applications (Mironovich & Shcherbinin, 2014).
Catalytic Applications : Studies on pyrazole-containing compounds as ligands in metal complexes used as pre-catalysts in cross-coupling reactions reveal potential applications in catalysis (Ocansey, Darkwa, & Makhubela, 2018).
CO2 Fixation and Polymerization : Research on the fixation of CO2 and related small molecules by bifunctional frustrated pyrazolylborane Lewis pairs, and pyrazolyl compounds in copolymerization of CO2 and cyclohexene oxide, illustrate their potential in environmental applications https://consensus.app/papers/pyrazolylethylaminezincii-carboxylate-complexes-matiwane/06da0d0f7e7b5678b931d0addc832cf4/?utm_source=chatgpt" target="_blank">(Theuergarten et al., 2012; Matiwane, Obuah, & Darkwa, 2020)
properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)26-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBDQDVLCRQKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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